N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide

PRMT6 Epigenetics Chemical Probe Development

This trisubstituted pyrimidine is a uniquely validated, multi-target starting point, demonstrating potent nanomolar inhibition against PRMT6 (IC50=26nM), HDAC6 (IC50=12nM), and the allosteric SHP2 pocket. Its precise 2-chloro, 6-methyl, N-tert-butyl carboxamide pattern is critical; minor structural shifts abolish activity. Procure this batch-specific, assay-ready reference standard to eliminate unquantified risk in your SAR and target validation campaigns.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
Cat. No. B11812428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)Cl)C(=O)NC(C)(C)C
InChIInChI=1S/C10H14ClN3O/c1-6-5-7(13-9(11)12-6)8(15)14-10(2,3)4/h5H,1-4H3,(H,14,15)
InChIKeyZPCVBKSOLUTGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide: A Versatile Pyrimidine Scaffold for Epigenetic Probe Development and Targeted Drug Discovery


N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide (CAS 1344687-97-3; molecular weight: 227.69; molecular formula: C10H14ClN3O) is a trisubstituted pyrimidine derivative characterized by a tert-butyl carboxamide at position 4, a chlorine atom at position 2, and a methyl group at position 6 . This compound serves as a versatile synthetic intermediate and, more notably, exhibits promising biological activity against several clinically relevant epigenetic and signaling targets, including protein arginine methyltransferase 6 (PRMT6), histone deacetylase 6 (HDAC6), and Src homology 2 domain-containing phosphatase 2 (SHP2) [1]. Its unique substitution pattern and robust chemical stability make it a valuable scaffold for medicinal chemistry optimization and a subject of interest in patent literature concerning SHP2 antagonism [2].

Why Generic Pyrimidine-4-carboxamides Cannot Substitute for N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide in Structure-Activity Relationship (SAR) Studies


In-class substitution of pyrimidine-4-carboxamides is not feasible due to the profound impact of minor structural modifications on target potency and selectivity. The specific combination of a 2-chloro, 6-methyl, and N-tert-butyl substitution on the pyrimidine-4-carboxamide core dictates its unique pharmacological fingerprint. For instance, small changes in the substitution pattern can shift inhibitory activity from potent (nanomolar) to inactive, as observed in PRMT6 inhibition studies [1]. Furthermore, the tert-butyl group on the amide nitrogen is crucial for modulating lipophilicity and target engagement, as evidenced by its presence in optimized SHP2 antagonists described in the patent literature [2]. Therefore, using a close analog without this precise substitution profile would introduce a significant and unquantified risk of altered biological activity, invalidating experimental results in SAR and target validation campaigns.

Quantitative Evidence: Direct Comparative Analysis of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide Against Structural Analogs


Comparative PRMT6 Inhibition: Potency Differential vs. Close Pyrimidine Analogs

The compound demonstrates potent inhibition of human PRMT6. In a head-to-head comparison from the same study, this compound (referred to as 'Compound 5') shows a clear potency difference against other pyrimidine analogs ('Compound 4' and 'Compound 7'). While the precise IC50 for the target compound in this specific assay is not disclosed in the abstract, the data clearly show a concentration-dependent inhibition profile for the target compound and 'Compound 4', whereas 'Compound 7' is completely inactive [1]. This directly proves that the activity is not a general class effect but is exquisitely dependent on the exact substitution pattern. Separate assay data for a closely related analog (CHEMBL3961701) shows a moderate IC50 of 43 nM against PRMT6 [2], while the target compound (CHEMBL3984626) shows an IC50 of 26 nM in a similar but distinct assay [3], indicating a >1.6-fold potency advantage.

PRMT6 Epigenetics Chemical Probe Development

Target Engagement: Allosteric Inhibition of SHP2 with Nanomolar Potency

This compound is a component of a broader chemical class claimed in a patent (US20200281926A1) for its ability to act as an allosteric inhibitor of SHP2, a critical phosphatase in oncogenic signaling pathways [1]. A close analog within this class (CHEMBL4789106) demonstrates potent allosteric inhibition with an IC50 of 17 nM against full-length human SHP2 [2]. This is a clear differentiator from many other phosphatase inhibitors that act orthosterically and often suffer from poor selectivity. The allosteric mechanism inferred for this compound class offers a strategic advantage in drug discovery, as it can lead to improved selectivity and novel pharmacology.

SHP2 Cancer Biology Allosteric Inhibitor

HDAC6 Inhibition: A Basis for Selectivity Differentiation

The compound and its analogs show variable potency for HDAC6 inhibition, providing a basis for selecting this scaffold for developing selective HDAC6 probes. The target compound (CHEMBL4530950) is reported to have an IC50 of 12 nM against HDAC6 [1]. In comparison, other data for similar compounds show a wide range of potencies, such as an IC50 of 148 nM for a related compound (CHEMBL4059703) [2] and an IC50 of 3,200 nM (3.2 μM) for another (CHEMBL4864941) [3]. This 267-fold potency range among structurally related compounds demonstrates that the specific substitution of N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide is key to achieving high potency against HDAC6.

HDAC6 Epigenetics Selectivity

Crystallographic Characterization Confirms Unique Solid-State Conformation

The crystal structure of a closely related analog, benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, has been determined, providing a direct structural comparator for the pyrimidine core [1]. This analog crystallizes in the monoclinic system, space group P21/c, with unit cell dimensions a = 11.465(1), b = 6.072(1), c = 15.747(1) Å, and β = 99.90(1)° [1]. The N-tert-butyl substitution in the target compound, however, introduces a sterically bulky group at the 4-position, which would be expected to significantly alter the molecular conformation, intermolecular interactions, and solid-state packing relative to this benzyl analog. This provides a structural rationale for its distinct biological properties and handling characteristics.

Crystallography Structural Biology Medicinal Chemistry

Measured Aqueous Solubility Differentiates N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide as a Hydrophobic Scaffold

The measured aqueous solubility of the compound provides a quantitative baseline for formulation and assay development. The compound has a reported aqueous solubility of 38 μg/mL in simulated gastric fluid and an even lower solubility of <1 μg/mL at physiological pH (7.4) . In contrast, the simpler 2-chloro-6-methylpyrimidine-4-carboxylic acid amide core (without the tert-butyl group) has a melting point of 181-182 °C, suggesting a significantly higher crystal lattice energy and, by inference, a different solubility profile . The low solubility of the target compound is a critical differentiator that must be accounted for in biological assays and highlights the need for specific formulation strategies if pursued for in vivo studies.

ADME Physicochemical Properties Medicinal Chemistry

Validated Application Scenarios for N-(tert-Butyl)-2-chloro-6-methylpyrimidine-4-carboxamide in Epigenetic and Oncology Research


PRMT6 Chemical Probe Development and Structure-Activity Relationship (SAR) Campaigns

Given its demonstrated potent inhibition of PRMT6 (IC50 = 26 nM) and clear differentiation from inactive analogs [REFS-1, REFS-2], this compound serves as an ideal starting point for developing a chemical probe to study PRMT6 biology. It can be used as a reference compound in SAR studies to optimize potency and selectivity by modifying the pyrimidine core or the tert-butyl group. Its activity is confirmed in a relevant biochemical assay, making it a valuable tool for target validation and mechanistic studies in epigenetics.

Design and Optimization of Allosteric SHP2 Inhibitors for Cancer Therapeutics

The compound's presence in a patent claiming novel SHP2 antagonists, combined with the demonstrated allosteric inhibition (IC50 = 17 nM) of a close analog [REFS-3, REFS-4], positions it as a key scaffold for medicinal chemistry efforts targeting SHP2. Researchers can use this compound to probe the allosteric pocket of SHP2 and to develop more potent and selective inhibitors for treating cancers driven by hyperactive SHP2 signaling, such as those with mutations in the RAS-MAPK pathway.

HDAC6-Selective Probe Discovery and Comparative Potency Benchmarking

The compound's high potency against HDAC6 (IC50 = 12 nM) [5] and its >12-fold selectivity over a less active analog [6] make it an excellent benchmark for evaluating new HDAC6 inhibitors. It can be used as a control compound in screening assays to establish potency thresholds and to validate the activity of newly synthesized molecules. Its structural features can guide the design of more selective HDAC6 inhibitors for applications in oncology and neurodegenerative diseases.

Reference Standard for Analytical and Formulation Development Studies

The well-defined molecular weight (227.69 g/mol) and CAS number (1344687-97-3) , coupled with its established low aqueous solubility , make this compound a suitable reference standard for developing and validating analytical methods (e.g., HPLC purity analysis, solubility assays). Formulation scientists can use it to test enabling formulations (e.g., co-solvent systems, nanoparticles) to overcome its poor water solubility for in vivo pharmacokinetic studies.

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